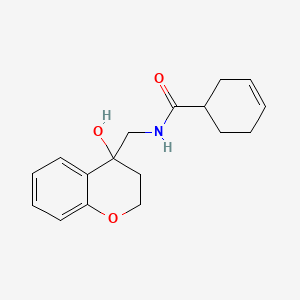![molecular formula C9H14O3 B2806153 3-Methoxyspiro[3.3]heptane-1-carboxylic acid CAS No. 1936681-53-6](/img/structure/B2806153.png)
3-Methoxyspiro[3.3]heptane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-Methoxyspiro[3.3]heptane-1-carboxylic acid typically involves the following steps:
Formation of the Spiro[3.3]heptane Core: This can be achieved through a [2+2] cycloaddition reaction between a suitable diene and an alkene.
Methoxylation: Introduction of the methoxy group (-OCH3) is usually done via methylation of a hydroxyl precursor using reagents like methyl iodide (CH3I) in the presence of a base such as potassium carbonate (K2CO3).
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
3-Methoxyspiro[3.3]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Methoxyspiro[3.3]heptane-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme-substrate interactions and protein-ligand binding.
Mécanisme D'action
The mechanism of action of 3-Methoxyspiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spiro[3.3]heptane core provides a rigid, three-dimensional structure that can mimic the spatial arrangement of functional groups in natural substrates, leading to high binding affinity and specificity. The methoxy and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target .
Comparaison Avec Des Composés Similaires
3-Methoxyspiro[3.3]heptane-1-carboxylic acid can be compared with other spiro compounds and benzene bioisosteres:
Spiro[3.3]heptane: Similar in structure but lacks the methoxy and carboxylic acid groups, making it less versatile in chemical reactions.
Spiro[2.2]pentane: Smaller and less stable, with different reactivity patterns.
Bicyclo[1.1.1]pentane: Another benzene bioisostere, but with a different three-dimensional arrangement and reactivity.
The uniqueness of this compound lies in its combination of the spiro[3.3]heptane core with functional groups that enhance its chemical versatility and binding properties.
Propriétés
IUPAC Name |
3-methoxyspiro[3.3]heptane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-7-5-6(8(10)11)9(7)3-2-4-9/h6-7H,2-5H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXKKDVLTBFMOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC(C12CCC2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
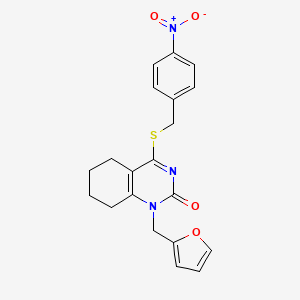

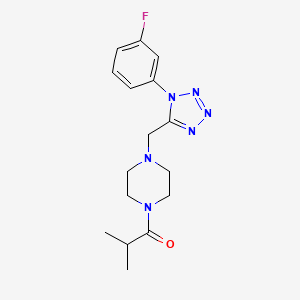
![N-[1-(1-benzofuran-2-yl)propan-2-yl]cyclopropanecarboxamide](/img/structure/B2806079.png)
![2-Chloro-N-[(2-prop-1-en-2-yloxolan-3-yl)methyl]acetamide](/img/structure/B2806080.png)
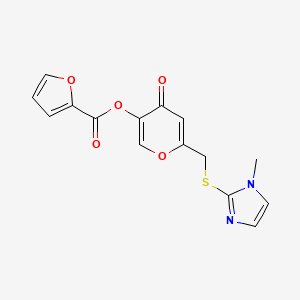
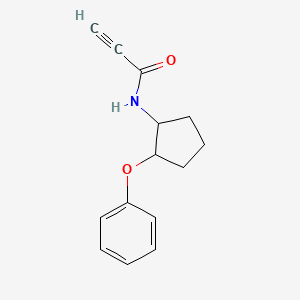
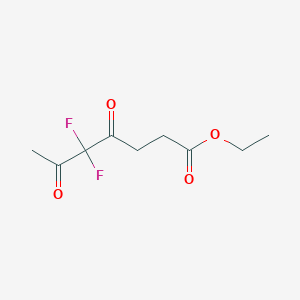
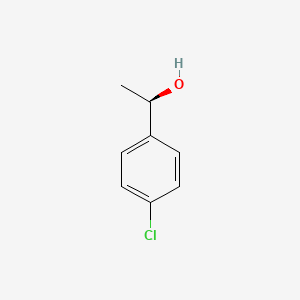
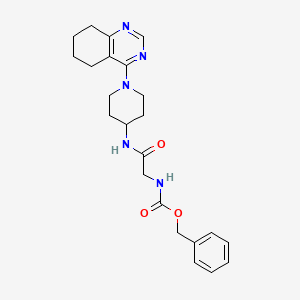
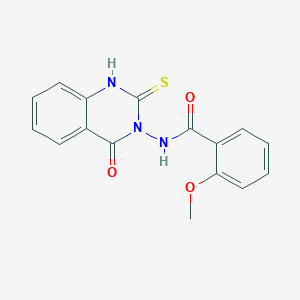
![N-(3-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2806091.png)
![1-methyl-2-oxo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}-1,2-dihydropyridine-3-carboxamide](/img/structure/B2806092.png)
